tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a triazole ring
Vorbereitungsmethoden
The synthesis of tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate involves several steps. One common synthetic route starts with the reaction of 5-amino-1H-1,2,4-triazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
tert-Butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)methyl]carbamate: This compound has a similar structure but with a different alkyl group, leading to variations in its chemical and biological properties.
tert-Butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)propyl]carbamate: The longer alkyl chain in this compound can affect its solubility and reactivity.
tert-Butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)butyl]carbamate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H17N5O2 |
---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
tert-butyl N-[1-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C9H17N5O2/c1-5(6-12-7(10)14-13-6)11-8(15)16-9(2,3)4/h5H,1-4H3,(H,11,15)(H3,10,12,13,14) |
InChI-Schlüssel |
VDXJTXKXABIATO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=NN1)N)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.